![molecular formula C17H14ClN3O2 B257390 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257390.png)
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the cell membrane integrity. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards normal cells and tissues. It has been shown to have no significant effect on liver and kidney function, hematological parameters, and body weight in animal studies. However, further studies are required to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments include its broad-spectrum antimicrobial activity, low toxicity towards normal cells, and potential anticancer activity. However, its limitations include its poor solubility in water and low bioavailability, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action to gain a better understanding of its antimicrobial and anticancer activity.
3. Development of novel drug delivery systems to improve the bioavailability and solubility of the compound.
4. Evaluation of the compound's efficacy in combination with other antimicrobial and anticancer agents.
5. Investigation of the compound's potential applications in other fields of research, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its broad-spectrum antimicrobial activity and potential anticancer activity make it a valuable candidate for further investigation. However, further studies are required to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis method of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 3-chlorobenzoic acid with 3,4-dimethylphenyl hydrazine hydrochloride in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with potassium carbonate and 2-chloroacetamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been extensively studied for its potential applications in various fields of research. It has been found to have significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-6-7-12(8-11(10)2)15-16(21-23-20-15)19-17(22)13-4-3-5-14(18)9-13/h3-9H,1-2H3,(H,19,21,22) |
InChI-Schlüssel |
OSXPAHLXWPJHDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.